molecular formula C18H33NO6S B8525023 tert-butyl 9-(2-methylsulfonyloxyethoxy)-3-azaspiro[5.5]undecane-3-carboxylate

tert-butyl 9-(2-methylsulfonyloxyethoxy)-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B8525023
M. Wt: 391.5 g/mol
InChI Key: GFJKRGGPVIZSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 9-(2-methylsulfonyloxyethoxy)-3-azaspiro[55]undecane-3-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-(2-methylsulfonyloxyethoxy)-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with a suitable sulfonylating agent under controlled conditions. The reaction is often carried out in an inert atmosphere, such as argon, and may require catalysts like palladium on carbon (Pd/C) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of large-scale reactors, precise control of reaction parameters, and efficient purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 9-(2-methylsulfonyloxyethoxy)-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

tert-butyl 9-(2-methylsulfonyloxyethoxy)-3-azaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 9-(2-methylsulfonyloxyethoxy)-3-azaspiro[5.5]undecane-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 9-(2-methylsulfonyloxyethoxy)-3-azaspiro[5.5]undecane-3-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C18H33NO6S

Molecular Weight

391.5 g/mol

IUPAC Name

tert-butyl 9-(2-methylsulfonyloxyethoxy)-3-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C18H33NO6S/c1-17(2,3)25-16(20)19-11-9-18(10-12-19)7-5-15(6-8-18)23-13-14-24-26(4,21)22/h15H,5-14H2,1-4H3

InChI Key

GFJKRGGPVIZSDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)OCCOS(=O)(=O)C)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (5.43 mmol, 2.0 eq.) was added dropwise to a stirred solution of tert-butyl 9-(2-hydroxyethoxy)-3-azaspiro[5.5]undecane-3-carboxylate (2.71 mmol, 1.0 eq.) and Et3N (9.485 mmol, 3.5 eq.) in MC (30 ml) at 0° C. and the resulting reaction mixture was stirred at 25° C. for 3 h. The reaction mixture was diluted with MC (150 ml), washed with water (100 ml) and brine (100 ml) and dried over sodium sulfate. The solvent was evaporated under reduce pressure to give the crude product as a yellow sticky solid which was used in the next step reaction without further purification. Yield: 99%
Quantity
5.43 mmol
Type
reactant
Reaction Step One
Quantity
2.71 mmol
Type
reactant
Reaction Step One
Name
Quantity
9.485 mmol
Type
reactant
Reaction Step One
Yield
99%

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